molecular formula C14H11BrClNO2 B13718598 Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate

Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate

Cat. No.: B13718598
M. Wt: 340.60 g/mol
InChI Key: MKLVOAHNVSOFPV-UHFFFAOYSA-N
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Description

Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a brominated phenyl group, and a chlorinated benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.

Scientific Research Applications

Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate involves its interaction with specific molecular targets. The bromophenyl and chlorobenzoate groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2-chlorophenyl)amino)-4-bromobenzoate
  • Methyl 3-((2-fluorophenyl)amino)-4-chlorobenzoate
  • Methyl 3-((2-iodophenyl)amino)-4-chlorobenzoate

Uniqueness

Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

methyl 3-(2-bromoanilino)-4-chlorobenzoate

InChI

InChI=1S/C14H11BrClNO2/c1-19-14(18)9-6-7-11(16)13(8-9)17-12-5-3-2-4-10(12)15/h2-8,17H,1H3

InChI Key

MKLVOAHNVSOFPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC2=CC=CC=C2Br

Origin of Product

United States

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